2-(4-Nitrophenyl)-4-phenyl-1H-benzo[f]isoindole-1,3(2H)-dione
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Overview
Description
2-(4-Nitrophenyl)-4-phenyl-1H-benzo[f]isoindole-1,3(2H)-dione is a complex organic compound that belongs to the class of isoindoles Isoindoles are heterocyclic compounds containing a fused benzene and pyrrole ring system This particular compound is characterized by the presence of a nitrophenyl group and a phenyl group attached to the isoindole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Nitrophenyl)-4-phenyl-1H-benzo[f]isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common method involves the condensation of benzyl azides with α-aryldiazoesters under rhodium catalysis, leading to the formation of isoindoles . Another approach includes the coupling of N-chloroimines with α-diazo-α-phosphonoacetates, followed by dechlorinative/dephosphonative reactions . These reactions often require specific catalysts, such as Rh(III) or Ni(II), and are carried out under controlled conditions to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to achieve consistent quality and yield in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-(4-Nitrophenyl)-4-phenyl-1H-benzo[f]isoindole-1,3(2H)-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to different functionalized isoindoles.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups onto the isoindole core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amino derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse isoindole derivatives.
Scientific Research Applications
2-(4-Nitrophenyl)-4-phenyl-1H-benzo[f]isoindole-1,3(2H)-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s derivatives may exhibit biological activities, making them potential candidates for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents for various diseases.
Mechanism of Action
The mechanism by which 2-(4-Nitrophenyl)-4-phenyl-1H-benzo[f]isoindole-1,3(2H)-dione exerts its effects involves interactions with specific molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, while the isoindole core may interact with biological macromolecules, such as proteins and nucleic acids. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other isoindole derivatives, such as:
- 2-Phenyl-1H-benzo[f]isoindole
- 2-(4-Methylphenyl)-4-phenyl-1H-benzo[f]isoindole-1,3(2H)-dione
- 2-(4-Chlorophenyl)-4-phenyl-1H-benzo[f]isoindole-1,3(2H)-dione
Uniqueness
What sets 2-(4-Nitrophenyl)-4-phenyl-1H-benzo[f]isoindole-1,3(2H)-dione apart is the presence of the nitrophenyl group, which imparts unique electronic and steric properties. This makes it particularly interesting for applications requiring specific reactivity and interactions, such as in the development of advanced materials and pharmaceuticals.
Properties
CAS No. |
62604-91-5 |
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Molecular Formula |
C24H14N2O4 |
Molecular Weight |
394.4 g/mol |
IUPAC Name |
2-(4-nitrophenyl)-4-phenylbenzo[f]isoindole-1,3-dione |
InChI |
InChI=1S/C24H14N2O4/c27-23-20-14-16-8-4-5-9-19(16)21(15-6-2-1-3-7-15)22(20)24(28)25(23)17-10-12-18(13-11-17)26(29)30/h1-14H |
InChI Key |
BWMQMISJOQXHRO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C(=CC4=CC=CC=C42)C(=O)N(C3=O)C5=CC=C(C=C5)[N+](=O)[O-] |
Origin of Product |
United States |
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